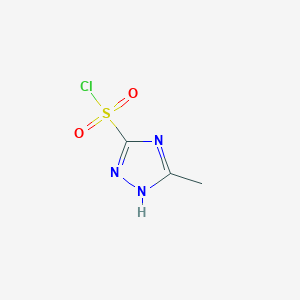
5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic methods exist for preparing this compound. One notable approach involves the reaction of 3-amino-1,2,4-triazole with chlorosulfonic acid . The resulting sulfonyl chloride derivative is 5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride. This method offers high regioselectivity and functional group tolerance .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have been drawn to the chemistry of 1,2,4-triazole and its derivatives due to the wide range of applications these substances have in various fields. One study focused on synthesizing a series of S-5-R-4-R1-4H-1,2,4-triazole-3-ilsulfonthioates and investigating their further oxidation to expand the range of pharmacologically active substances. The structural identification of these derivatives was achieved through elemental analysis, infrared spectrophotometry, and MS-analysis, indicating the potential for further biological activity studies (Kaplaushenko, 2014).
Antimicrobial and Surface Activity
1,2,4-triazole derivatives have been identified for their antibacterial and surface activity. The synthesis of certain derivatives demonstrated significant antimicrobial properties, indicating their potential as surface-active agents and in the development of new antimicrobial compounds (El-Sayed, 2006).
Corrosion Inhibition
Another application involves the use of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in saline environments. This study demonstrated that these triazole derivatives exhibit high corrosion inhibition efficiency, providing insights into the protective mechanisms at a molecular level and suggesting their utility in metal preservation (Chauhan et al., 2019).
Drug Development Potential
Derivatives of 1,2,4-triazole have been synthesized and evaluated for their biological potential, particularly in the context of type II diabetes. Some derivatives were found to be potent inhibitors of the α-glucosidase enzyme, surpassing the activity of commercially available inhibitors like acarbose, highlighting their potential as new drug candidates (ur-Rehman et al., 2018).
Advanced Material Synthesis
1,2,4-triazole derivatives have also been investigated for their role in the synthesis of advanced materials, such as the preparation of Pd(0) nanoparticles. A specific study involved the synthesis of a Pd(II) complex with a new bis-1,2,4-triazole ligand, demonstrating its utility as a precursor for Pd(0) nanoparticle production (Bahemmat et al., 2015).
Propriétés
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMYUNQRBGRKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)




![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)